Ketone, 3-adamantyl hydroxymethyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

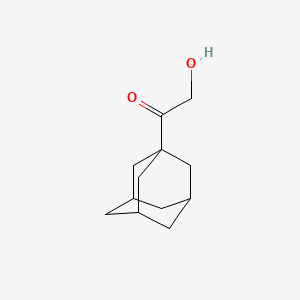

“Ketone, 3-adamantyl hydroxymethyl” is a compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol. It belongs to the class of adamantane derivatives, which are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as “Ketone, 3-adamantyl hydroxymethyl”, often involves carbocation or radical intermediates that have unique stability and reactivity . These compounds can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes . Another method involves the chemoselective reduction of corresponding β-keto esters, with concomitant hydroxy ester hydrolysis .Molecular Structure Analysis

Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The structure of these compounds, including “Ketone, 3-adamantyl hydroxymethyl”, is characterized by a unique cage-like configuration .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For instance, the reaction of 1-bromoadamantane with acetylene in a mixture of sulfuric acid and hexane results in 1-acetyladamantane .Physical And Chemical Properties Analysis

Adamantane derivatives have unique physical and chemical properties due to their cage-like structure . For instance, the rate of addition by the adamantyl radical was found to be approximately two orders of magnitude faster than the cyclohexyl radical .Mecanismo De Acción

The mechanism of action of “Ketone, 3-adamantyl hydroxymethyl” and similar compounds often involves a complex series of cationic 1,2 bond migrations and hydride shifts . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .

Direcciones Futuras

The future of adamantane chemistry lies in the development of novel methods for the synthesis of unsaturated adamantane derivatives and the creation of new materials based on natural and synthetic nanodiamonds . Recent advances in the area of selective C–H functionalization are also expected to provide insights that can be applied to the C–H functionalization of other substrate classes .

Propiedades

Número CAS |

33705-31-6 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

1-(1-adamantyl)-2-hydroxyethanone |

InChI |

InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2 |

Clave InChI |

DJSXPNOHKQWGIH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CO |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)C(=O)CO |

Otros números CAS |

33705-31-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)

![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)